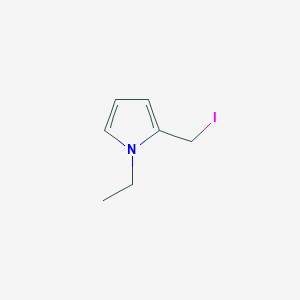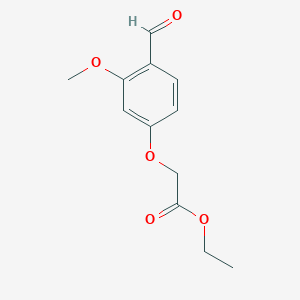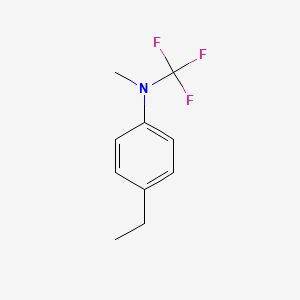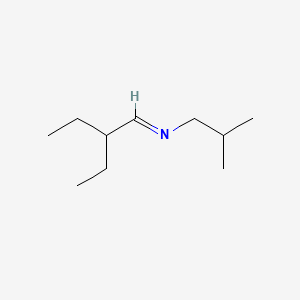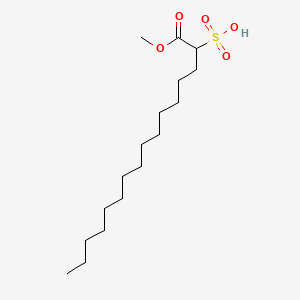
Heptan-3-yl 2-bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptan-3-yl 2-bromoacetate is an organic compound with the molecular formula C9H17BrO2 It is an ester derived from heptan-3-ol and bromoacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptan-3-yl 2-bromoacetate can be synthesized through the esterification reaction between heptan-3-ol and bromoacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions: Heptan-3-yl 2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield heptan-3-ol and bromoacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as heptan-3-yl azide or heptan-3-yl thiocyanate.
Hydrolysis: Heptan-3-ol and bromoacetic acid.
Reduction: Heptan-3-yl alcohol.
Scientific Research Applications
Heptan-3-yl 2-bromoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptan-3-yl 2-bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions.
Comparison with Similar Compounds
Heptan-3-yl acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromoacetate: Similar reactivity but with a shorter alkyl chain, affecting its physical properties and solubility.
Heptan-3-yl chloroacetate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Uniqueness: Heptan-3-yl 2-bromoacetate is unique due to its specific combination of a heptan-3-yl group and a bromoacetate moiety, which imparts distinct reactivity and applications in organic synthesis and industrial processes.
Properties
CAS No. |
59956-53-5 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
heptan-3-yl 2-bromoacetate |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-6-8(4-2)12-9(11)7-10/h8H,3-7H2,1-2H3 |
InChI Key |
YISRSMKWOWPTKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


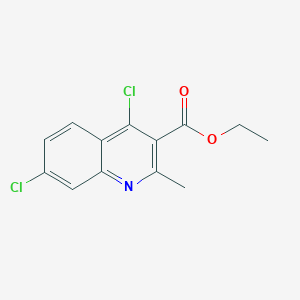

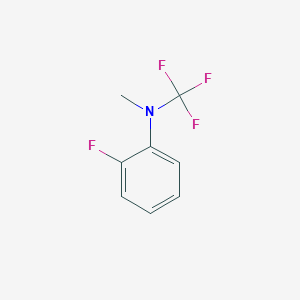
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)




